1,4-Epoxynaphthalene

Beschreibung

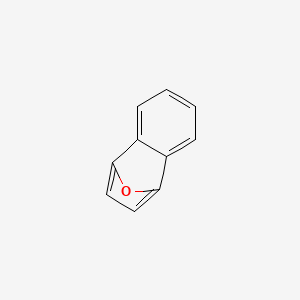

1,4-Epoxynaphthalene (IUPAC name: 11-Oxatricyclo[6.2.1.0²,⁷]undeca-2,4,6,9-tetraene; CAS: 573-57-9) is a bicyclic epoxide derivative of naphthalene. Its molecular formula is C₁₀H₈O, with an average molecular mass of 144.17 g/mol . The compound features an oxygen bridge (epoxide group) spanning the 1,4-positions of the naphthalene ring system, resulting in a strained tricyclic structure.

Structure

2D Structure

Eigenschaften

CAS-Nummer |

236-81-7 |

|---|---|

Molekularformel |

C10H6O |

Molekulargewicht |

142.15 g/mol |

IUPAC-Name |

11-oxatricyclo[6.2.1.02,7]undeca-1(10),2,4,6,8-pentaene |

InChI |

InChI=1S/C10H6O/c1-2-4-8-7(3-1)9-5-6-10(8)11-9/h1-6H |

InChI-Schlüssel |

ZKPRFGFRFQXTIU-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)C3=CC=C2O3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

1,4-Epoxynaphthalene can be synthesized through several methods. One common synthetic route involves the reaction of naphthalene with peracids, such as peracetic acid, to form the epoxide ring . Another method involves the Diels-Alder reaction of furan with naphthalene derivatives under high-pressure conditions . Industrial production methods typically involve the use of these synthetic routes, with purification steps including recrystallization and sublimation to obtain high-purity this compound .

Analyse Chemischer Reaktionen

1,4-Epoxynaphthalene undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form naphthalene-1,4-dione using oxidizing agents such as potassium permanganate.

Substitution: It can undergo nucleophilic substitution reactions, where the epoxide ring is opened by nucleophiles such as amines or thiols.

Common reagents used in these reactions include peracids for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions . The major products formed from these reactions include naphthalene-1,4-dione, 1,4-dihydronaphthalene, and substituted naphthalene derivatives .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

- Pharmaceutical Development 1,4-Epoxynaphthalene derivatives serve as key intermediates in synthesizing pharmaceuticals, particularly those targeting neurological disorders . Their unique structures allow for the development of drugs with enhanced efficacy and reduced side effects .

- Organic Synthesis this compound is employed in organic synthesis as a versatile building block . Researchers can modify its structure to create new compounds, facilitating the discovery of novel materials and chemicals . For example, it can be used in cycloaddition reactions to produce complex polycyclic structures .

- Material Science This compound is used in developing advanced materials, including polymers and coatings . Its properties contribute to improved durability and performance in industrial applications .

- Biochemical Research In biochemical studies, it acts as a valuable tool for understanding enzyme mechanisms and metabolic pathways, aiding researchers in drug discovery and development .

Chemical Reactions and Product Formation

1,4-Dihydro-1,4-epoxynaphthalene-6,7-dicarbonitrile can undergo several chemical reactions, leading to the formation of various products:

- Oxidation: Formation of diols

- Reduction: Formation of primary amines

- Substitution: Formation of substituted naphthalene derivatives

Case Studies

- Cycloaddition Reactions: 1,4-dihydronaphthalene 1,4-epoxide reacts with cyclooctatetraene to yield products like 2a,3,3a,4,9,9a,10,10a-octahydro-4,9-epoxy-3,10-ethenocyclobuta[b]anthracene .

- Hydrogenolysis of Epoxy Resins: A nickel-palladium catalyst supported on cerium oxide (Ni1Pd1/CeO2) has been used in the hydrogenolysis of epoxy resins, like those based on bisphenol A (BPA) . This process can efficiently decompose the epoxy resin into phenolic products . For instance, hydrogenolysis of BPA-based epoxy resin cured with 4-methylhexahydrophthalic anhydride (MHHPA) resulted in a 52% yield of BPA .

Data Table

Wirkmechanismus

The mechanism of action of 1,4-epoxynaphthalene involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates . These intermediates can interact with various molecular targets, including enzymes and nucleic acids, potentially leading to biological effects . The pathways involved in these reactions often include nucleophilic attack on the epoxide ring, resulting in the formation of new chemical bonds .

Vergleich Mit ähnlichen Verbindungen

Key Properties:

- Synthesis: 1,4-Epoxynaphthalene is synthesized via epoxidation of naphthalene-1,4-dione (1,4-naphthoquinone) using hydrogen peroxide (H₂O₂) .

- Reactivity : The epoxide group undergoes ring-opening reactions under acidic or nucleophilic conditions. For example, in simulated lung fluids (Gamble’s solution), it is converted to 1,2-dihydro-1-naphthol via bioreduction .

- Applications : It serves as a model compound in graphene oxide (GO) biotransformation studies, mimicking the behavior of epoxy-rich domains in GO .

Structural and Functional Analogues

The table below compares this compound with structurally related naphthalene derivatives:

Reactivity and Stability

This compound vs. 1,4-Naphthoquinone

- Reactivity: this compound undergoes ring-opening reactions in biological environments (e.g., lung fluids) to form hydroxylated derivatives like 1,2-dihydro-1-naphthol . 1,4-Naphthoquinone is redox-active and reduces to 1,4-dihydro-1,4-naphthalenediol in the presence of citrate or ascorbate .

- Synthetic Utility: Both compounds are intermediates in synthesizing anti-cancer agents. For example, 1,4-naphthoquinone derivatives exhibit anti-proliferative activity against tumor cells .

This compound vs. 1,4-Dihydroxynaphthalene

- Stability: 1,4-Dihydroxynaphthalene is more stable due to resonance stabilization of its phenolic groups, whereas the epoxide’s strained ring makes it prone to hydrolysis .

Research Findings

- Biotransformation in Lung Fluids: this compound and 1,4-naphthoquinone are reduced to phenolic derivatives in Gamble’s solution (pH 7.4), while carboxylic acid analogues (e.g., benzoic acid) remain inert . This highlights the role of epoxide and quinone groups in nanomaterial degradation pathways .

- Synthetic Pathways: Epoxidation of 1,4-naphthoquinone using H₂O₂ or enzymatic methods yields this compound with high regioselectivity . 1,4-Dihydroxynaphthalene is synthesized via reduction of 1,4-naphthoquinone or direct hydroxylation of naphthalene .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.